molecular formula C12H15ClN2S B1482743 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-18-5

4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482743
CAS No.: 2090941-18-5
M. Wt: 254.78 g/mol
InChI Key: XPKQKPDAKQPQHM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This multifunctional compound integrates a pyrazole core, a thiophene heteroaromatic system, and a reactive chloromethyl group, making it a versatile intermediate for the synthesis of novel bioactive molecules. The pyrazole scaffold is a privileged structure in pharmaceutical development, recognized for its presence in numerous therapeutic agents . Its broad utility spans across multiple therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities . The specific substitution pattern of this compound is of particular interest; the 1-isobutyl group can influence the molecule's pharmacokinetic properties, while the 3-(thiophen-3-yl) moiety provides an additional heteroaromatic system that can engage in key binding interactions with biological targets . The reactive chloromethyl group at the 4-position serves as a crucial synthetic handle, allowing researchers to readily incorporate this pyrazole scaffold into more complex structures through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . This compound is representative of pyrazolone derivatives that show promise in targeting multiple biological pathways. Research into similar pyrazole-containing molecules has demonstrated potential mechanisms of action including antioxidant effects through scavenging of reactive oxygen species (ROS) , and modulation of potassium channels relevant to anticonvulsant and analgesic applications . The strategic combination of heterocycles in this single molecule provides researchers with a valuable starting point for developing novel therapeutic candidates, particularly in the areas of oncology and inflammation where pyrazole-based compounds have shown significant promise . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQKPDAKQPQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

A common approach involves the condensation of hydrazines with dicarbonyl compounds. For example, alkyl-hydrazines can react with compounds having a general formula similar to (III) to form pyrazoles, as described in a patent for the synthesis of 1,3,4-substituted pyrazoles.

Cycloaddition Reactions

Cycloaddition reactions, such as the 1,3-dipolar cycloaddition of diazomethane with alkenes or alkynes, can also yield pyrazoles. This method is often used for forming complex pyrazole derivatives.

Hypothetical Synthesis of 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Given the lack of specific literature on the synthesis of This compound , a hypothetical approach can be proposed based on general pyrazole synthesis methods.

Proposed Steps

  • Preparation of Starting Materials :

    • Isobutylhydrazine (or an appropriate alkylhydrazine derivative) as the nitrogen source.
    • A 1,3-dicarbonyl compound or its equivalent, modified to include the thiophen-3-yl group and a chloromethyl group.
  • Condensation Reaction :

    • React the isobutylhydrazine with the modified dicarbonyl compound under acidic conditions to form the pyrazole ring.
  • Post-Synthetic Modifications :

    • If necessary, perform additional reactions to introduce or modify substituents on the pyrazole ring.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of substituents on the pyrazole ring.
  • Stability of Intermediates : The modified dicarbonyl compound must be stable enough to undergo the condensation reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving:

  • Induction of apoptosis : The compound triggers programmed cell death in malignant cells.
  • Cell cycle arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : Leading to increased permeability and eventual cell lysis.
  • Inhibition of bacterial enzyme activity : Interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Preliminary studies have shown that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases. The potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6.
  • Modulation of immune responses : Altering macrophage activation states.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells. The study utilized various concentrations of the compound over a period of 48 hours, revealing a dose-dependent response in cell viability assays.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring can enhance its binding affinity and specificity. The chloromethyl group can act as a reactive site for further modifications, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues: Bromo vs. Chloro Derivatives

The brominated analogue, 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole , differs only in the halogen atom (Br vs. Cl). Key comparisons include:

  • Reactivity : Bromine’s larger atomic radius and lower electronegativity render the C–Br bond more polarizable, making bromomethyl derivatives more reactive in nucleophilic substitutions compared to chloromethyl counterparts. This is critical in medicinal chemistry for designing prodrugs or covalent inhibitors .
  • Synthetic Routes : Chloromethyl derivatives are often synthesized via chlorination of hydroxymethyl precursors or direct alkylation, while bromo analogues may require harsher reagents like PBr₃ or HBr/AcOH .
  • Stability : Chloromethyl groups generally exhibit higher hydrolytic stability under physiological conditions, which may favor their use in drug design .

Substituent Variations on the Pyrazole Ring

2.2.1. 1-Isobutyl vs. 1-Aryl Groups

Replacing the isobutyl group (e.g., with a phenyl or 4-fluorophenyl group) alters steric and electronic profiles:

  • Steric Effects : Isobutyl’s bulkiness may hinder intermolecular interactions or binding to enzyme active sites compared to planar aryl groups .
  • For instance, 1-aryl pyrazoles exhibit lower pKa values at the C5 position compared to alkyl-substituted derivatives, influencing deprotonation and metallation reactivity .
2.2.2. Thiophen-3-yl vs. Phenyl or Pyridyl Groups
  • Aromatic Interactions : Thiophene’s sulfur atom enhances electron-richness, facilitating stronger π-π interactions with aromatic residues in proteins compared to phenyl or pyridyl groups .
  • Acidity Modulation : Thiophen-3-yl substitution at the pyrazole’s 3-position increases CH acidity at the pyrazole’s C5 position, as demonstrated by DFT calculations. For example, 1-(thiophen-3-yl)-1H-pyrazole deprotonates preferentially at the C2' position of the thiophene ring, a behavior distinct from phenyl-substituted analogues .

Mechanistic Insights from Computational Studies

  • CH Acidity : Electron-withdrawing groups (e.g., chloromethyl) at the pyrazole’s 4-position increase acidity at the C5 position, favoring deprotonation and subsequent functionalization (e.g., iodination) .
  • Metallation Preferences : Thiophen-3-yl substituents direct metallation to the thiophene ring rather than the pyrazole, a behavior contrasting with pyridyl or phenyl analogues .

Biological Activity

4-(Chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrazoles known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, highlighting key research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClN3S\text{C}_12\text{H}_{14}\text{ClN}_3\text{S}

This compound features a chloromethyl group, an isobutyl side chain, and a thiophene ring, which contribute to its unique biological profile.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, studies on structurally similar compounds have demonstrated effectiveness against HIV-1 by inhibiting viral replication through non-classical mechanisms. The SAR studies suggest that modifications in the pyrazole structure can enhance antiviral efficacy while reducing toxicity .

Antibacterial Activity

In vitro assays have shown that certain pyrazole derivatives possess antibacterial activity against various pathogens. For example, compounds with similar structural features have been tested against Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentration (MIC) values that indicate moderate antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been documented in several studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a therapeutic role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Chloromethyl GroupEnhances lipophilicity and cellular uptake
Isobutyl Side ChainIncreases hydrophobic interactions with target proteins
Thiophene RingContributes to electron delocalization and stability

These modifications can significantly impact the compound's binding affinity to biological targets, influencing its overall efficacy.

Case Studies

  • Antiviral Screening : In a study screening a library of pyrazole compounds, several derivatives were tested for their ability to inhibit HIV replication. Compounds similar to this compound showed promising results with low cytotoxicity .
  • Antibacterial Testing : A series of pyrazole derivatives were evaluated for antibacterial efficacy against E. coli and Staphylococcus aureus. The results indicated that modifications in the thiophene ring significantly enhanced antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions starting with pyrazole and thiophene derivatives. Key steps include:

  • Thiophene Functionalization : Introduce substituents at the 3-position of thiophene via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to ensure regioselectivity .
  • Pyrazole Ring Formation : Utilize cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The isobutyl group can be introduced via alkylation of the pyrazole nitrogen .
  • Chloromethylation : Achieve chloromethyl substitution via Mannich reactions or direct chlorination of a pre-functionalized methyl group using reagents like SOCl₂ or PCl₃ .
    Yield Optimization :
  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to minimize side reactions.
  • Optimize temperature gradients (e.g., 0°C to reflux) to control reaction kinetics.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to reduce impurities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole C-Cl at δ 40–50 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
    • 19F NMR (if fluorinated analogs are synthesized): Detect trifluoromethyl groups at δ -60 to -70 ppm .
  • X-ray Crystallography : Resolve molecular conformation and confirm regiochemistry. For example, the thiophene ring often exhibits a dihedral angle of 10–20° relative to the pyrazole plane .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄ClN₂S: calc. 269.0512) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group may act as a reactive handle for further functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase or cyclooxygenase). The thiophene moiety may engage in π-π stacking with aromatic residues in active sites .
  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~3.5) and metabolic stability, critical for drug development .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Example : Discrepancies in NMR assignments for thiophene vs. pyrazole protons.
  • Resolution Strategies :
    • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., ring flipping) .
    • Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns.
    • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(thiophen-3-yl)-1H-pyrazole derivatives) .

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Reactivity Profile : The chloromethyl group serves as a leaving group in nucleophilic substitution (SN2) or participates in Suzuki-Miyaura couplings when converted to a boronic ester .
  • Case Study : In palladium-catalyzed cross-couplings, the chloromethyl group can be replaced with aryl/heteroaryl groups using catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) in toluene/water .
  • Side Reactions : Competing elimination (to form alkenes) may occur at high temperatures; control via low-temperature protocols (0–25°C) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : Low solubility in common solvents (e.g., chloroform, ethanol) and polymorphism.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Seeding : Introduce microcrystals from analogous compounds (e.g., 1-isobutyl-3-thiophenyl pyrazoles) to induce nucleation .
    • Temperature Ramping : Gradually decrease temperature from 40°C to 4°C to grow larger crystals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

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